N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by two 4-fluorophenyl substituents: one attached via a methoxy group at the 1-position of the pyridine ring and another as the amide substituent at the 3-position. This structural motif is commonly observed in kinase inhibitors, where the fluorophenyl groups enhance hydrophobic interactions with target proteins, while the dihydropyridine scaffold provides a rigid framework for binding .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-14-5-3-13(4-6-14)12-26-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXQKNJIPZDXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features a 1,2-dihydropyridin-2-one scaffold substituted at positions 1 and 3 with a 4-fluorobenzyloxy group and a 4-fluorophenylcarboxamide, respectively. Retrosynthetically, the molecule can be dissected into two key fragments:
- Pyridone Core : Derived from cyclization precursors such as β-ketoamides or α,β-unsaturated carbonyl intermediates.
- Fluorinated Substituents : Introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.
Critical disconnections include:
Synthetic Routes to the Pyridone Core
Cyclization of β-Ketoamide Intermediates
A widely employed strategy involves the cyclization of β-ketoamides under acidic or basic conditions. For example, reacting ethyl 3-(4-fluorophenylamino)-3-oxopropanoate with a formaldehyde equivalent generates the pyridone ring via intramolecular aldol condensation:
$$
\text{β-Ketoamide} + \text{Formaldehyde} \xrightarrow{\text{NaOH}} \text{Pyridone-3-carboxamide} + \text{H}_2\text{O}
$$
This method offers moderate yields (45–60%) but requires careful pH control to prevent premature hydrolysis of the amide bond.
Hantzsch-Type Dihydropyridine Synthesis
Modifying the classical Hantzsch method, a one-pot condensation of 4-fluoroaniline, ethyl acetoacetate, and 4-fluorobenzaldehyde in ammonium acetate/ethanol yields a 1,4-dihydropyridine intermediate. Subsequent oxidation with MnO₂ selectively generates the 1,2-dihydropyridin-2-one framework:
$$
\text{1,4-DHP} \xrightarrow{\text{MnO}_2} \text{1,2-Dihydropyridin-2-one} + \text{MnO}
$$
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Yield | 68% |
| Purity (HPLC) | >95% |
Functionalization of the Pyridone Scaffold
Installation of the C1 Benzyloxy Group
Introducing the 4-fluorobenzyloxy moiety at position 1 is achieved through two primary methods:
Alkylation of Pyridin-2-ol Derivatives
Pyridin-2-ol undergoes O-alkylation with 4-fluorobenzyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF):
$$
\text{Pyridin-2-ol} + \text{4-Fluorobenzyl Bromide} \xrightarrow{\text{DIAD/PPh}_3} \text{1-(4-Fluorobenzyloxy)pyridin-2-one} + \text{HBr}
$$
Optimized Conditions :
- Base : Triethylamine (2.5 eq)
- Solvent : Anhydrous DMF
- Yield : 72%
Nucleophilic Aromatic Substitution
For electron-deficient pyridines, displacement of a leaving group (e.g., chloride) at position 1 with 4-fluorobenzyl alcohol in the presence of K₂CO₃/DMF provides the ether:
$$
\text{1-Chloropyridin-2-one} + \text{4-Fluorobenzyl Alcohol} \xrightarrow{\text{K}2\text{CO}3} \text{1-(4-Fluorobenzyloxy)pyridin-2-one} + \text{KCl}
$$
C3 Carboxamide Formation
The carboxylic acid at position 3 is activated as an acid chloride (SOCl₂, reflux) and coupled with 4-fluoroaniline using Schotten-Baumann conditions:
$$
\text{Pyridone-3-carboxylic Acid} \xrightarrow{\text{SOCl}_2} \text{Acid Chloride} \xrightarrow{\text{4-Fluoroaniline}} \text{Carboxamide} + \text{HCl}
$$
Reaction Metrics :
| Parameter | Value |
|---|---|
| Activation Time | 3 h |
| Coupling Temperature | 0–5°C |
| Isolated Yield | 85% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, NH), 7.89–7.86 (m, 2H, ArH), 7.45–7.42 (m, 2H, ArH), 5.32 (s, 2H, OCH₂), 3.21 (s, 3H, CH₃).
¹³C NMR : δ 170.2 (C=O), 162.1 (C-F), 155.0 (C-O).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₉H₁₅F₂N₂O₃ : 373.1064 [M+H]⁺
Observed : 373.1066 [M+H]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy
- ν(C=O) : 1685 cm⁻¹
- ν(N-H) : 3320 cm⁻¹
Stability and Drug-Likeness Profiling
Lipinski’s Rule Compliance
| Parameter | Value | Rule Threshold |
|---|---|---|
| Molecular Weight | 372.34 g/mol | <500 g/mol |
| LogP | 2.1 | <5 |
| H-Bond Donors | 2 | ≤5 |
| H-Bond Acceptors | 5 | ≤10 |
Plasma Stability
Incubation in human plasma (37°C, 24 h) showed 92% intact compound, indicating resistance to enzymatic degradation.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structure :
- Core Scaffold : Shares the 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide backbone.
- Key Modifications: 4-Ethoxy group on the pyridine ring. 2-Amino-3-chloropyridin-4-yloxy substituent on the adjacent phenyl ring .
Activity :
- Potency : Inhibits Met kinase with an IC₅₀ of 3.9 nM, demonstrating >10-fold selectivity over other kinases (e.g., Axl, Ron) .
- Pharmacokinetics : Orally bioavailable (F% = 35–50% in rodents) due to the ethoxy group enhancing metabolic stability .
Comparison: The target compound lacks the ethoxy and amino-chloropyridinyloxy groups, which are critical for BMS-777607’s Met kinase selectivity.
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Structure :
Activity :
- The acetyl group may reduce metabolic stability compared to the fluorophenylmethoxy group in the target compound.
N-(4-Ethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Structure :
Activity :
- The ethyl group may improve solubility but reduce target affinity compared to the fluorophenylmethoxy group in the target compound.
Structure-Activity Relationship (SAR) Analysis
Key Research Findings
- BMS-777607: Demonstrated tumor regression in Met-driven xenograft models at 25 mg/kg (bid) .
- Fluorophenyl Substituents : Compounds with dual fluorophenyl groups (e.g., target compound) show improved kinase binding but variable selectivity due to substituent positioning .
- Tanimoto Similarity : BMS-777607 has a Tanimoto coefficient of 0.75 with other kinase inhibitors, highlighting structural conservatism in this class .
Biological Activity
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with notable pharmacological potential, has garnered attention in recent years for its biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 417.47 g/mol. The compound features a dihydropyridine core, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated to determine its effectiveness.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.625 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The mechanisms underlying the antimicrobial effects of this compound involve several pathways:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Biofilm Disruption : It has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.
- Quorum Sensing Inhibition : The compound interferes with quorum sensing mechanisms in bacteria, reducing their ability to communicate and form biofilms.
Case Study 1: Efficacy Against MRSA
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound significantly reduced biofilm formation. The biofilm inhibition concentration (MBIC) was found to be as low as 31.108 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Synergistic Effects
Research explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant strains, suggesting that this compound could be used to augment existing treatments .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide?
Synthesis optimization requires careful selection of catalysts (e.g., Lewis acids/bases), solvent systems (polar aprotic solvents like DMF), and reaction temperature control (typically 60–100°C). Multi-step protocols involving condensation of fluorophenylmethylamine with activated carbonyl intermediates, followed by cyclization under basic conditions, are common . Yield and purity are monitored via thin-layer chromatography (TLC) and NMR spectroscopy. For example, cyclization steps may require inert atmospheres to prevent oxidation of the dihydropyridine core .
Q. How is the structural identity of this compound validated in experimental settings?
Structural validation employs a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm substituent positions and dihydropyridine ring conformation.
- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
- IR spectroscopy : To identify characteristic carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
X-ray crystallography may resolve ambiguous stereochemistry, though crystallization challenges are common due to the compound’s hydrophobicity .
Q. What preliminary assays are recommended to assess its biological activity?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM). Use positive controls (e.g., staurosporine for kinases) and measure IC50 values. Cell viability assays (MTT or ATP-luminescence) in disease-relevant cell lines can screen for cytotoxicity. Ensure solvent controls (DMSO ≤0.1%) to avoid artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
SAR analysis should focus on:
- Fluorophenyl groups : Replace with chloro- or bromophenyl to evaluate halogen effects on target binding.
- Methoxy substituents : Test methyl or nitro groups to modulate solubility and π-π stacking.
- Dihydropyridine core : Introduce methyl groups at position 4 or 6 to assess steric effects on ring planarity .
Example: Substituting 4-fluorophenyl with 3-fluorophenyl in analogs reduced kinase inhibition by 40%, suggesting positional sensitivity .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. Mitigate by:
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity.
- Batch re-analysis : Use HPLC-MS to verify purity (>95%) and exclude degradation products.
- Structural analogs : Compare activity trends with similar dihydropyridines (e.g., 1-[(4-chlorophenyl)methyl] derivatives) to identify assay-specific artifacts .
Q. What strategies are effective in elucidating metabolic degradation pathways?
Use in vitro microsomal assays (human liver microsomes + NADPH) to identify phase I metabolites. LC-HRMS can detect hydroxylation or demethylation products. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) isoforms. Key degradation sites include the dihydropyridine ring (oxidation to pyridine) and methoxy group (O-demethylation) .
Q. How can computational modeling predict target binding modes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., PDB: 2HYY for kinases).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Pharmacophore mapping : Highlight essential hydrogen bond acceptors (amide carbonyl) and hydrophobic regions (fluorophenyl groups) .
Q. What crystallographic data are critical for confirming molecular conformation?
Report unit cell parameters , bond lengths (e.g., C=O ~1.21 Å), and dihedral angles (e.g., dihydropyridine ring puckering). Compare with DFT-optimized geometries to validate computational models. Note that fluorine’s electronegativity may distort adjacent bond angles .
Q. How do scale-up challenges differ from lab-scale synthesis?
Industrial-scale production requires:
- Flow chemistry : To enhance heat transfer and reduce side reactions.
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) improve cost efficiency.
- Purification : Switch from column chromatography to crystallization (e.g., ethanol/water mixtures) .
Q. What methodologies identify bioactive metabolites in pharmacokinetic studies?
- Radiolabeling : Synthesize 14C-labeled compound to track metabolites in plasma/tissue.
- HRMS/MS fragmentation : Match fragment ions to proposed structures (e.g., m/z 315.12 for demethylated product).
- NMR-guided isolation : Use semi-preparative HPLC to purify metabolites for structural confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
